molecular formula C20H26N2O5S B10897237 ethyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

ethyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10897237
M. Wt: 406.5 g/mol
InChI Key: UDJAGRFLWOCPFI-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes an isoindoline ring, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the isoindoline derivative, followed by the introduction of the thiophene ring and the ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

ETHYL 2-{[3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-{[3-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-{[3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 2-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H26N2O5S/c1-4-27-20(26)16-11(2)12(3)28-17(16)21-15(23)9-10-22-18(24)13-7-5-6-8-14(13)19(22)25/h13-14H,4-10H2,1-3H3,(H,21,23)

InChI Key

UDJAGRFLWOCPFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCN2C(=O)C3CCCCC3C2=O

Origin of Product

United States

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